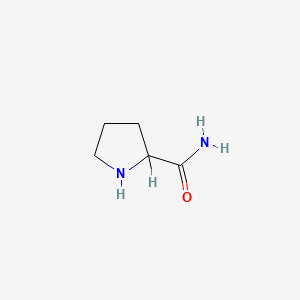

Pyrrolidine-2-carboxamide

Description

Significance of the Pyrrolidine-2-carboxamide (B126068) Scaffold in Heterocyclic Chemistry

The pyrrolidine (B122466) ring is a fundamental non-aromatic nitrogen-containing heterocycle that is a core structure in a vast array of natural products and synthetic compounds. researchgate.netresearchgate.net Its non-planar, puckered nature allows for a three-dimensional exploration of chemical space, a desirable trait in drug design. researchgate.netnih.gov The this compound scaffold, specifically, combines the structural rigidity of the pyrrolidine ring with the hydrogen-bonding capabilities of the carboxamide group. This combination of features makes it an attractive framework for medicinal chemists. The presence of stereogenic centers in the pyrrolidine ring further enhances its molecular diversity, allowing for the synthesis of various stereoisomers with potentially distinct biological activities. researchgate.netnih.gov

The pyrrolidine nucleus is one of the most prevalent five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov This underscores the therapeutic relevance of this scaffold. The structural flexibility and hydrogen-bonding capacity of this compound make it a versatile foundation in medicinal chemistry, with its derivatives being investigated for a wide range of therapeutic applications.

Foundational Aspects and Scope of Academic Inquiry for this compound Derivatives

Academic research into this compound and its derivatives is extensive and spans various fields of chemistry and biology. A primary focus of this research is the synthesis of novel derivatives and the evaluation of their biological activities. Scientists have explored modifications at several positions of the this compound core, including the pyrrolidine nitrogen, the carboxamide nitrogen, and the pyrrolidine ring itself, to create libraries of new compounds.

The scope of academic inquiry includes:

Anticancer Activity: Numerous studies have focused on designing and synthesizing this compound derivatives as potential anticancer agents. For instance, a series of pyrrolidine aryl carboxamide derivatives were designed as new, rigid analogues of the experimental cancer drug OSU-2S. nih.gov These studies often involve screening the compounds against various cancer cell lines to determine their potency and mechanism of action, such as inducing apoptosis or inhibiting cell cycle progression. nih.gov

Antimicrobial Properties: The development of new antimicrobial agents is a critical area of research. Derivatives of this compound have shown promise in this area. For example, new sulphonamide derivatives have demonstrated significant antiplasmodial effects against Plasmodium falciparum, the parasite that causes malaria. plos.org

Enzyme Inhibition: The this compound scaffold has been utilized to develop inhibitors of various enzymes. One notable example is the inhibition of enoyl acyl carrier protein reductase (InhA), a crucial enzyme for the survival of the tuberculosis bacterium.

Neurological Applications: Researchers have also investigated this compound derivatives for their potential as anticonvulsant agents. rroij.com

Role of this compound as a Versatile Synthetic Intermediate and Biologically Active Moiety

This compound serves a dual role in chemical research. It is not only a biologically active moiety in its own right and in its derivatives but also a crucial synthetic intermediate for the construction of more complex molecules. chembk.comevitachem.com Its structure allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.

As a synthetic intermediate, this compound can undergo reactions such as:

Acylation: The nitrogen of the pyrrolidine ring can be acylated to introduce various substituents.

Alkylation: The pyrrolidine nitrogen can also be alkylated.

Reduction: The carboxamide group can be reduced to an amine, providing a route to other important pyrrolidine derivatives. mdpi.com

The inherent biological activity of the this compound core, coupled with its synthetic versatility, makes it a highly valuable scaffold in the quest for new therapeutic agents. The ability to readily modify its structure allows for the fine-tuning of its pharmacological properties, leading to the development of compounds with enhanced potency and selectivity. For example, a series of 3-arylthis compound derivatives were synthesized to explore their potential as melanocortin-4 receptor ligands, with the stereochemistry of the pyrrolidine ring playing a crucial role in their affinity for the receptor. nih.gov

Detailed Research Findings

Recent research has further highlighted the potential of this compound derivatives in various therapeutic areas.

One study detailed the design and synthesis of a novel series of pyrrolidine-carboxamide derivatives as dual inhibitors of EGFR and CDK2, two important targets in cancer therapy. nih.gov Several of these compounds exhibited potent antiproliferative activity against a panel of cancer cell lines, with one compound, 7g , showing greater potency than the standard chemotherapy drug doxorubicin (B1662922) against certain cell lines. nih.gov

Another research effort focused on the synthesis of new sulphonamide pyrrolidine carboxamide derivatives and their evaluation as antiplasmodial and antioxidant agents. plos.org The study found that sixteen of the newly synthesized compounds were effective against the malaria parasite in the low micromolar range. plos.org

Furthermore, a series of N-(substituted phenyl) this compound derivatives were synthesized and evaluated for their anticonvulsant activity. rroij.com Several of the synthesized compounds showed significant activity in a mouse model of epilepsy, with two compounds, 3a and 3d , being particularly potent. rroij.com

The development of pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma has also been an active area of research. nih.gov In one study, a compound designated as 10m was found to have anticancer potency comparable to an experimental drug and was approximately two times more potent than the approved drug Sorafenib in this type of cancer. nih.gov

These examples underscore the ongoing and fruitful investigation into this compound and its derivatives, solidifying its status as a privileged scaffold in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJNHYLEOZPXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973828 | |

| Record name | Pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>17.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834771 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

58274-20-7 | |

| Record name | Pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pyrrolidine 2 Carboxamide and Its Derivatives

Classical and Contemporary Amide Bond Formation Strategies

The formation of the amide bond is the defining transformation in the synthesis of pyrrolidine-2-carboxamide (B126068) from its corresponding carboxylic acid precursor, L-proline. This process requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. nih.govresearchgate.net Over the years, a vast arsenal (B13267) of reagents and techniques has been developed to achieve this transformation efficiently while minimizing side reactions, particularly racemization at the alpha-carbon. uni-kiel.de

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires activation. Peptide coupling reagents are designed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent. These reagents are broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium (uronium) salts. bachem.com

Carbodiimides , such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classical reagents that facilitate dehydration. peptide.com However, their use can lead to significant racemization and the formation of N-acylurea byproducts. To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-aza-1H-benzotriazole (HOAt) are commonly employed. These additives trap the activated acid as an active ester, which is more stable and less prone to racemization. bachem.com

Phosphonium salts , like Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP) and its pyrrolidino analogue, PyBOP®, are highly efficient coupling reagents. bachem.com They react with the carboxylic acid to form an active OBt ester. PyAOP, an analogue based on HOAt, offers even higher reactivity and is particularly effective for coupling sterically hindered amino acids. peptide.comsigmaaldrich.com A key advantage of phosphonium reagents is their high reactivity, which often translates to faster reaction times and higher yields. sigmaaldrich.com

Aminium/Uronium salts , such as HBTU, TBTU, and HATU, are among the most popular coupling reagents used in modern synthesis. peptide.com Structurally, they are aminium salts rather than uronium salts. uni-kiel.de HATU, which generates a highly reactive OAt active ester, is considered one of the most effective coupling reagents due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in HOAt, which accelerates the coupling reaction. sigmaaldrich.com

The choice of coupling reagent depends on factors such as the steric hindrance of the substrates, the desired reaction conditions (solution-phase vs. solid-phase), and the need to suppress racemization.

| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Forms a highly reactive O-acylisourea intermediate. | Cost-effective. | Risk of racemization; formation of insoluble urea (B33335) byproducts (DCC). bachem.compeptide.com |

| Phosphonium Salts | BOP, PyBOP®, PyAOP | Forms an active ester (e.g., OBt, OAt) and a phosphine (B1218219) oxide byproduct. | High reactivity, suitable for hindered couplings. sigmaaldrich.com | Generates potentially toxic byproducts (e.g., HMPA from BOP). uni-kiel.de |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms an active ester (e.g., OBt, OAt). | Fast reaction rates, low racemization (especially HATU), stable solutions. peptide.comsigmaaldrich.com | Higher cost compared to carbodiimides. |

Solid-phase synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), provides a powerful platform for the preparation of this compound and its derivatives, especially for creating libraries of compounds. nih.gov In this methodology, an N-protected proline is anchored to an insoluble polymer resin. The synthesis proceeds through a series of steps:

Anchoring : The C-terminus of an N-protected proline is covalently attached to a solid support (resin).

Deprotection : The N-terminal protecting group (e.g., Fmoc or Boc) is removed.

Coupling : The desired amine is then coupled to the resin-bound proline using a suitable peptide coupling reagent and a tertiary base.

Cleavage : After the reaction is complete, the final this compound derivative is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA).

This approach simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing of the resin. It is highly amenable to automation, enabling the rapid synthesis of numerous analogues for structure-activity relationship (SAR) studies.

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues

The biological activity of pyrrolidine (B122466) derivatives is often highly dependent on their stereochemistry. nih.gov Therefore, methods that allow for the precise control of stereocenters are of paramount importance. These methods can be broadly categorized into chiral pool synthesis, asymmetric catalysis, and diastereoselective techniques.

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products that can be used as starting materials for chiral synthesis. L-proline, the (S)-enantiomer of pyrrolidine-2-carboxylic acid, is a quintessential example of a chiral pool precursor for the synthesis of (S)-pyrrolidine-2-carboxamide. mdpi.comsigmaaldrich.com

The synthesis begins with the protection of the secondary amine of L-proline, commonly with groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). This N-protected proline is then activated using standard coupling reagents and reacted with the desired amine. rroij.com Since the chiral center at the C-2 position is not directly involved in the reaction, its configuration is preserved, leading to the formation of the corresponding (S)-pyrrolidine-2-carboxamide derivative with high enantiopurity. mdpi.com This strategy is fundamental in the synthesis of numerous pyrrolidine-containing pharmaceuticals. nih.govmdpi.com Similarly, derivatives like trans-4-hydroxy-L-proline can be used to introduce additional functionality while retaining stereochemical integrity. nih.gov

Asymmetric catalysis offers a powerful alternative for constructing chiral pyrrolidine rings from achiral or racemic precursors. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. acs.org Both metal-based catalysts and organocatalysts have been successfully employed.

Organocatalysis : Chiral pyrrolidine derivatives themselves, including proline and its amides, are privileged scaffolds for organocatalysts. nih.govunibo.it These catalysts can promote reactions such as asymmetric Michael additions and aza-Michael/Michael cascade reactions to construct highly functionalized, chiral pyrrolidine rings with excellent enantioselectivities (up to >99% ee). rsc.orgrsc.org The catalyst typically works by forming a transient chiral enamine or iminium ion with the substrate, which directs the stereochemical outcome of the reaction.

Metal Catalysis : Transition metals like palladium and rhodium, complexed with chiral ligands, are effective catalysts for the asymmetric synthesis of pyrrolidines. acs.org For instance, palladium-catalyzed enantio- and diastereoselective reactions involving the intramolecular cyclization of a tethered amine onto an alkene can produce complex pyrrolidine structures. nih.gov Similarly, rhodium(II)-catalyzed asymmetric C-H insertion reactions provide a direct route to functionalize a pre-existing pyrrolidine ring or to construct the ring itself with high stereocontrol. acs.orgnih.gov

| Catalytic System | Reaction Type | Key Features | Reported Selectivity |

|---|---|---|---|

| Squaramide Organocatalyst | aza-Michael/Michael Cascade | Forms trisubstituted pyrrolidines from simple starting materials. | up to >99% ee, up to 91:9 dr. rsc.org |

| Palladium(II)/Chiral Ligand | Alkene Difunctionalization | Intramolecular nucleopalladation followed by intermolecular trapping. | High enantio- and diastereoselectivity. nih.gov |

| Rhodium(II)/Chiral Catalyst | Asymmetric C-H Insertion | Direct difunctionalization of a pyrrolidine moiety. | High enantio- and diastereocontrol. acs.orgnih.gov |

When synthesizing pyrrolidine derivatives with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Several powerful strategies have been developed to address this challenge.

One effective method is the three-component reaction , where an aldehyde, an amine, and a third component are combined in a one-pot synthesis. For example, the Yb(OTf)₃-catalyzed reaction of aldehydes, amines, and 1,1-cyclopropanediesters generates highly substituted pyrrolidines. organic-chemistry.org This reaction proceeds through an in situ-formed aldimine, which then undergoes a [3+2] cycloaddition with the cyclopropane, yielding products with a high preference for the cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org

1,3-Dipolar cycloaddition reactions between azomethine ylides and dipolarophiles are also a cornerstone of diastereoselective pyrrolidine synthesis. researchgate.net The stereochemical outcome of these reactions can be controlled by using chiral auxiliaries or by the inherent stereochemistry of the reactants, allowing for the construction of pyrrolidines with up to four contiguous stereocenters with high levels of diastereocontrol. researchgate.net The choice of metal salts, such as Ag₂CO₃, can also influence the diastereoselectivity of the cycloaddition. researchgate.net These methods provide access to a wide array of complex and densely functionalized pyrrolidine structures that would be difficult to obtain otherwise. acs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact. These approaches focus on the use of alternative energy sources, solvent-free conditions, and atom-economical reactions.

Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. A notable approach involves the grinding of reactants to initiate a chemical reaction. For instance, a green and efficient synthesis of novel 2-pyrrolidinone (B116388) analogs has been achieved by the reaction of various primary amines, alkyl acetoacetates, and maleic anhydride (B1165640) via grinding under neat conditions at room temperature. researchgate.net This method offers several advantages, including mild reaction conditions, the absence of a catalyst, high atom economy, and short reaction times (≤ 25 minutes), with good to high yields (68–94%). researchgate.net The reaction proceeds through a proposed mechanism involving the formation of an enamine, followed by a Michael addition with maleic anhydride and subsequent cyclization. researchgate.net

Another example of solvent-free synthesis under ultrasound irradiation is the double aza-Michael addition of primary alkylamines to bis-enones, which leads to the formation of 2,5-meso-pyrrolidines in quantitative yields and with excellent stereoselectivities. rsc.org

| Method | Reactants | Conditions | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| Grinding | Primary amines, alkyl acetoacetates, maleic anhydride | Room temperature, catalyst-free | 68-94% | Environmentally friendly, short reaction time, simple workup | researchgate.net |

| Ultrasound Irradiation | Primary alkylamines, bis-enones | Solvent-free | Quantitative | High yield, excellent stereoselectivity | rsc.org |

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. ekb.egnih.gov In the context of this compound derivatives, microwave-assisted synthesis has been successfully employed for the efficient one-pot synthesis of pyrrolidine-2,5-diones and butenamides. ekb.eg This technique has also been utilized to accelerate the creation of C-N bonds in the synthesis of various acetamide (B32628) derivatives of pyrrolidine, piperidine, and morpholine. mdpi.com For example, the synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives has been developed with highly encouraging yields using microwave assistance. researchgate.net

| Derivative | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 8-hydroxyquinolines | Microwave-Assisted | Not specified | 72% | nih.gov |

| Conventional Heating | Not specified | 34% | ||

| 2-quinolinone-fused γ-lactones | Microwave-Assisted | 10 seconds | 33-45% | nih.gov |

| Conventional Heating | 4 hours | Not specified |

Ultrasound irradiation provides an alternative energy source for chemical reactions, proceeding via the phenomenon of acoustic cavitation. This technique often results in shorter reaction times, milder conditions, and higher yields. A facile one-pot, three-component reaction for the synthesis of novel 5-oxo-2-pyrrolidinecarboxamides from keto carboxylic acids, primary amines, and isocyanides has been developed under ultrasound irradiation. researchgate.nettandfonline.com This method is characterized by its easy handling, good-to-excellent yields, environmental friendliness, and shorter reaction times. researchgate.net The use of ultrasound has also been reported in the synthesis of 5-oxo-2-pyrrolidine carboxamide derivatives in a green solvent like ethanol (B145695) at room temperature. tandfonline.com

| Product | Reactants | Conditions | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| 5-oxo-2-pyrrolidinecarboxamides | Keto carboxylic acids, primary amines, isocyanides | Ultrasound irradiation | Good to excellent | Shorter than conventional | researchgate.net |

| 5-oxo-2-pyrrolidine carboxamide derivatives | Keto carboxylic acids, primary amines, isocyanides | Ultrasound irradiation, ethanol | Not specified | Not specified | tandfonline.com |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. researchgate.netrug.nl MCRs are powerful tools for generating diverse libraries of complex molecules from simple starting materials. The Ugi four-component reaction is a prominent example of an MCR that has been utilized for the synthesis of this compound derivatives. beilstein-journals.org For instance, a one-pot three-component reaction of keto carboxylic acids, various primary amines, and isocyanides under ultrasound irradiation has been used to produce novel 5-oxo-2-pyrrolidinecarboxamides. researchgate.net Similarly, one-pot three-component [3+2] cycloaddition reactions are employed for the synthesis of spiro-pyrrolidine/pyrrolizines. tandfonline.comnih.gov These reactions offer a direct and efficient route to complex pyrrolidine scaffolds. researchgate.net

Parallel Synthesis and Library Generation of this compound Derivatives

Encoded combinatorial chemistry represents a more advanced strategy for library generation, where each compound is linked to a chemical tag that encodes its synthetic history. This allows for the synthesis and screening of much larger libraries. A combinatorial library of mercaptoacyl pyrrolidines has been prepared on a beaded polymeric support, with each bead carrying a unique compound and an oligomeric tag. nih.gov

| Method | Library Size | Key Features | Reference |

|---|---|---|---|

| Parallel Solution-Phase Synthesis | 24 compounds | Spatially separated synthesis, good yields and purity | nih.gov |

| Encoded Combinatorial Chemistry | Potentially tens to hundreds of thousands | Each compound is tagged for identification, allows for large library screening | nih.gov |

Functionalization and Derivatization Strategies on Preformed Pyrrolidine Rings

The functionalization of a pre-existing pyrrolidine ring is a common and effective strategy for the synthesis of diverse derivatives, often starting from readily available chiral precursors like L-proline. mdpi.com This approach allows for the introduction of various substituents at different positions of the pyrrolidine ring, leading to a wide range of analogs with potentially different biological activities. For example, a series of N-(substituted phenyl) this compound derivatives were synthesized by treating pyrrolidine-2-carbonyl chloride (derived from L-proline) with various substituted anilines. rroij.comresearchgate.net

Further derivatization can be achieved by modifying the pyrrolidine nitrogen. For instance, some N-(substituted phenyl) pyrrolidine-2-carboxamides were further acetylated with acetic anhydride to synthesize 1-acetyl-N-(substituted) pyrrolidine-2-carboxamides. rroij.com The synthesis of new sulphonamide pyrrolidine carboxamide derivatives has also been reported, where the pyrrolidine nitrogen is functionalized with a sulfonyl group. nih.gov These strategies highlight the versatility of the preformed pyrrolidine scaffold in generating a diverse array of derivatives. nih.gov

Chemical Reactivity and Mechanistic Investigations of Pyrrolidine 2 Carboxamide Derivatives

Fundamental Reaction Pathways of the Pyrrolidine-2-carboxamide (B126068) Moiety

The this compound scaffold possesses two key reactive sites: the secondary amine of the pyrrolidine (B122466) ring and the primary amide group. The reactivity of these functional groups dictates the fundamental chemical transformations the molecule can undergo.

The nitrogen atom of the pyrrolidine ring is a secondary amine, rendering it nucleophilic. This allows it to participate in various nucleophilic substitution reactions. For instance, the synthesis of N-aryl-substituted azacycles can be achieved from arylamines and cyclic ethers, demonstrating a pathway for functionalizing the ring nitrogen. organic-chemistry.org The nucleophilicity of the pyrrolidine nitrogen is a key feature, with about 92% of FDA-approved drugs containing this scaffold being substituted at the N-1 position. nih.gov This inherent basicity and nucleophilicity can be influenced by substituents on the ring, which in turn affects the molecule's role in chemical reactions. nih.gov

The amide bond of this compound can be cleaved through hydrolysis under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis : This process typically begins with the protonation of the amide's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. youtube.com A tetrahedral intermediate is formed, and following proton transfers, the nitrogen group is eliminated as ammonia (B1221849) (which is protonated to ammonium (B1175870) under acidic conditions), yielding proline. The protonation of the leaving amine group makes this reaction effectively irreversible. youtube.com

Base-Promoted Hydrolysis : In basic conditions, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the electrophilic carbonyl carbon of the amide. This also leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the amide anion, which is then protonated by the solvent to give ammonia, while the carboxylate form of proline is generated. Studies on related N-acyl-lactams show that intramolecular nucleophilic attacks can also contribute to the cleavage of amide bonds, highlighting the complex interplay of factors governing hydrolysis rates. researchgate.netlookchem.com

The nucleophilic pyrrolidine nitrogen is readily acylated to form more complex amide derivatives. This reaction is fundamental to the synthesis of a vast number of derivatives. The process often involves reacting this compound with an activated carboxylic acid, such as an acyl chloride, or using peptide coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) or HBTU to facilitate the formation of the new amide bond. nih.govnih.gov This strategy is widely employed in the creation of compound libraries for drug discovery. nih.gov

Beyond acylation, the pyrrolidine nitrogen can also undergo other derivatization reactions, such as sulfonylation, where it reacts with a sulfonyl chloride to form a sulfonamide. This has been used to synthesize new sulphonamide pyrrolidine carboxamide derivatives with potential biological activities. nih.gov

This compound as a Building Block in Complex Molecular Architectures

The chiral nature and inherent functionality of this compound make it a valuable chiral building block in the synthesis of complex molecules, particularly pharmaceuticals. nih.govunibo.it Its rigid scaffold is a common structural motif in many biologically active compounds. unibo.itnih.gov

Several approved drugs and clinical candidates incorporate this moiety, demonstrating its significance in medicinal chemistry.

Alpelisib : This breast cancer drug is synthesized by reacting a pyridine (B92270) derivative with L-prolinamide, where the this compound unit is a core component of the final molecule. mdpi.com

Protirelin : This peptide hormone, used in diagnostic tests, is synthesized through the reaction of a pyroglutamyl-histidine precursor with (S)-pyrrolidine-2-carboxamide. mdpi.com

Raclopride : The synthesis of this selective dopamine (B1211576) antagonist involves the reduction of this compound with a reducing agent like lithium aluminum hydride to form (pyrrolidin-2-yl)methanamine. mdpi.comnih.gov This intermediate is then acylated to yield the final product. The optical purity of the starting material is maintained throughout this process. mdpi.comnih.gov

InhA Inhibitors : In the search for new treatments for Mycobacterium tuberculosis, a series of pyrrolidine carboxamides were identified as potent inhibitors of the enzyme InhA. nih.gov The pyrrolidine carboxamide core was systematically modified to optimize potency, highlighting its role as a versatile scaffold for inhibitor design. nih.gov

The following table summarizes selected examples of complex molecules synthesized using this compound or its direct derivatives.

| Target Molecule | Synthetic Application of this compound | Reference |

| Alpelisib | Used as a key reactant (L-prolinamide) that couples with a substituted pyridine derivative. | mdpi.com |

| Protirelin | (S)-pyrrolidine-2-carboxamide is coupled with an activated dipeptide precursor. | mdpi.com |

| Raclopride | Reduced to (pyrrolidin-2-yl)methanamine, which serves as a key amine intermediate for subsequent acylation. | mdpi.comnih.gov |

| InhA Inhibitors | Serves as the core scaffold for a library of potential antitubercular agents, with modifications made to attached phenyl rings. | nih.gov |

Applications as Chiral Ligands and Organocatalysts in Asymmetric Transformations

Derivatives of this compound are extensively used as organocatalysts in asymmetric synthesis. researcher.life The pyrrolidine ring is considered a "privileged" structure in organocatalysis. nih.gov Similar to proline, these catalysts operate through an enamine mechanism, where the secondary amine of the pyrrolidine reacts with a carbonyl compound (like a ketone or aldehyde) to form a chiral enamine intermediate. unibo.itmdpi.com The amide group plays a crucial role in orienting the substrates through hydrogen bonding, which helps to control the stereochemical outcome of the reaction. nih.govmdpi.com

One of the most significant applications of this compound derivatives is in catalyzing enantioselective direct aldol (B89426) reactions. mdpi.com These reactions create a new carbon-carbon bond and up to two new stereocenters with high levels of stereocontrol. The catalyst's structure can be finely tuned to optimize reactivity and selectivity for various substrates. nih.gov For example, attaching bulky or electronically modified groups to the amide nitrogen can create a more defined chiral pocket, enhancing stereoselectivity. acs.org

Research has shown that these catalysts can be highly efficient, sometimes requiring only a low catalyst loading (e.g., 1-5 mol%) to achieve high yields and excellent stereoselectivities. emorychem.science The addition of small amounts of water has also been found to sometimes improve the reaction rate and enantioselectivity, possibly by helping to create a more compact transition state. nih.govmdpi.com

The table below presents findings from studies on enantioselective aldol reactions using different this compound analogues as organocatalysts.

| Catalyst | Aldehyde | Ketone | Yield (%) | dr (anti:syn) | ee (%) (syn) | Reference |

| Phthalimido-prolinamide (28) | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 95:5 | 99 | nih.gov |

| (S)-N-(methylsulfonyl)this compound | 4-Nitrobenzaldehyde | Cyclohexanone | - | - | Lower than other analogues | nih.gov |

| Prolinamide Organocatalyst | Isobutylaldehyde | Acetone | - | - | 80 | researchgate.net |

| Proline-based dipeptide | 4-Nitrobenzaldehyde | Cyclohexanone | High | >99:1 | >99 | unibo.it |

Role in Palladium-Catalyzed Reactions

The direct role of unsubstituted this compound as a primary ligand in palladium-catalyzed cross-coupling and C-H functionalization reactions is not extensively documented in dedicated research studies. However, the chemical behavior of its parent compound, L-proline, and various N-substituted prolinamide derivatives provides significant insight into its potential utility and function in palladium catalysis. The pyrrolidine scaffold is a cornerstone in asymmetric catalysis, and its derivatives have been explored as chiral ligands and organocatalysts, often in synergy with transition metals like palladium.

Research has demonstrated that L-proline and its homologs can form well-defined, square planar bis-chelated complexes with palladium(II). mdpi.comresearchgate.net These palladium-proline complexes have been shown to be catalytically active for the oxidative coupling of olefins and phenylboronic acids. mdpi.comresearchgate.net The catalytic cycle involves the palladium center, stabilized by the bidentate N,O-ligation from the proline ligand. This established reactivity of the palladium-proline system suggests that this compound could potentially act in a similar bidentate fashion, using its pyrrolidine nitrogen and amide oxygen as donors to form a stable five-membered chelate ring with a palladium center.

While direct ligand application is sparse, derivatives of L-prolinamide have been successfully employed as highly effective organocatalysts in various asymmetric transformations, which can be used in concert with palladium catalysis. For instance, L-prolinamide derivatives are known to catalyze asymmetric aldol and Michael addition reactions. cambridge.org In the realm of palladium catalysis, amino acid-derived ligands have been shown to play a crucial role in enabling challenging transformations. For example, N-acetylglycine, a simple amino acid derivative, has been identified as a critical ligand in palladium-catalyzed C-H alkenylation of aliphatic amines, where it is proposed to render the C-H activation step reversible and promote the desired reactivity. This highlights a potential role for this compound as an ancillary ligand that could modulate the reactivity and selectivity of a palladium catalyst through hydrogen bonding or transient coordination, even if it is not the primary ligand bound to the metal throughout the catalytic cycle.

Furthermore, palladium-catalyzed reactions are instrumental in synthesizing complex pyrrolidine-containing structures. Methods such as the palladium-catalyzed carboamination of alkenes provide stereoselective routes to substituted pyrrolidines. nih.gov While in these cases the pyrrolidine is the product rather than a ligand, the extensive research into palladium-catalyzed methods for accessing this scaffold underscores the compatible and often synergistic relationship between palladium chemistry and the pyrrolidine ring system.

Table 1: Overview of Proline and Derivative Roles in Catalysis

| Compound/Derivative | Role in Reaction | Metal Center (if applicable) | Reaction Type | Key Findings |

| L-Proline | Bidentate Ligand | Palladium(II) | Oxidative Coupling | Forms catalytically active square planar bis-chelated complexes. mdpi.comresearchgate.net |

| L-Prolinamide Derivatives | Organocatalyst | N/A (or dual catalyst systems) | Asymmetric Aldol/Michael Additions | Amide N-H and other functional groups direct stereoselectivity through hydrogen bonding. cambridge.org |

| Amino Acid Derivatives (e.g., Ac-Gly-OH) | Ancillary Ligand | Palladium(II) | C-H Alkenylation of Amines | Influences regioselectivity by making C-H activation reversible. |

Coordination Chemistry and Metal Complexes with this compound Ligands

This compound, or prolinamide, possesses two primary coordination sites: the secondary amine nitrogen of the pyrrolidine ring and the carbonyl oxygen of the amide group. This structure allows it to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center. This N,O-coordination motif is a well-established binding mode for α-amino acids and their derivatives.

The coordination chemistry of the closely related L-proline with palladium(II) has been studied in detail, providing a strong model for the behavior of prolinamide. L-proline reacts with palladium(II) acetate (B1210297) to yield square planar bis-chelated complexes of the type cis-[Pd(L-proline)₂]. mdpi.comresearchgate.net X-ray crystallographic studies of these complexes have provided precise data on the coordination environment. For example, in cis-bis(L-prolinato)palladium(II), the Pd–N and Pd–O bond lengths are approximately 2.01 Å and 2.02 Å, respectively, with an N–Pd–O bite angle of about 82.65°. mdpi.comresearchgate.net This confirms the formation of a rigid, puckered five-membered chelate ring. It is expected that this compound would form analogous square planar complexes with Pd(II) and other d⁸ metals like Pt(II) and Au(III).

Beyond simple mononuclear complexes, prolinamide moieties can be incorporated into more complex ligand architectures to create coordination polymers. A notable example is a homochiral 1D metal-organic coordination polymer, [Cu₂(EDPB)·H₂O]n, synthesized from a diarylacetylenedicarboxylic acid derivative substituted with L-prolinamide. mdpi.com In this structure, the L-prolinamide fragment coordinates to copper(II) ions in a tridentate fashion, demonstrating the versatility of the prolinamide unit in constructing extended supramolecular assemblies. mdpi.com

The coordination of this compound is not limited to palladium. It is expected to form stable complexes with a wide range of transition metals. Theoretical studies on the interaction of L-proline with first-row transition metals such as Fe(II), Co(II), and Ni(II) indicate a preferential bidentate coordination pattern through the carboxylate group. guidechem.com By analogy, prolinamide would chelate via its nitrogen and oxygen atoms, and the stability of the resulting complexes would be influenced by the nature of the metal ion, following trends like the Irving-Williams series. The amide group, once deprotonated, can be a very strong donor, leading to robust complexes. For instance, palladium(II) complexes with malonamide-derived macrocyclic ligands feature strong coordination from deprotonated amide donors. nih.gov

Table 2: Structural Data for Palladium(II) Complexes with Proline-based Ligands

| Complex | Metal Center | Coordination Geometry | Pd-N Bond Length (Å) | Pd-O Bond Length (Å) | N-Pd-O Bite Angle (°) | Reference |

| cis-bis(L-prolinato)palladium(II) | Pd(II) | Square Planar | 2.011 | 2.019 | 82.65 | mdpi.comresearchgate.net |

| trans-bis(2-benzylprolinato)palladium(II) | Pd(II) | Square Planar | 2.024, 2.037 | 2.006, 2.004 | 82.6 | mdpi.comresearchgate.net |

| cis-bis(trans-4-hydroxyprolinato)palladium(II) | Pd(II) | Square Planar | 2.015 | 2.001 | 83.92 | mdpi.comresearchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design

Methodologies for Systematic SAR Analysis

The systematic analysis of SAR for pyrrolidine-2-carboxamide (B126068) derivatives employs a range of methodologies, from traditional medicinal chemistry approaches to modern computational techniques. A common strategy involves the synthesis of focused compound libraries where specific regions of the molecule are systematically modified. nih.gov This can be achieved through parallel synthesis techniques, allowing for the rapid generation of analogues for biological screening. nih.gov

Another powerful technique is the creation of focused libraries based on a "scaffold hopping" approach, where the this compound core is maintained while the peripheral substituents are varied to explore different chemical spaces and identify key interactions with the biological target. nih.gov Structure-based drug design, where the crystal structure of the target protein is known, allows for the rational design of inhibitors that can fit into the active site. researchgate.net

Influence of Substituent Effects on Molecular Recognition and Interaction

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrrolidine (B122466) ring and the amide nitrogen. These substituents influence the molecule's size, shape, polarity, and ability to form specific interactions with the target protein.

The pyrrolidine ring contains at least one chiral center at the C2 position, and additional stereocenters can be introduced through substitution. The stereochemical configuration is often a critical determinant of biological activity, as enantiomers can exhibit significantly different potencies and even different pharmacological profiles. nih.govresearchgate.net This is due to the stereospecific nature of interactions with biological macromolecules like enzymes and receptors.

For instance, in the development of certain therapeutic agents, the (S)- or (R)-isomer of a this compound derivative may be the active enantiomer, while the other is inactive or even contributes to off-target effects. nih.gov Maintaining enantiomeric purity is therefore crucial. The synthesis of pyrrolidine-containing drugs often starts from optically pure precursors like L-proline or D-proline to ensure the desired stereochemistry in the final product. nih.gov While many studies utilize a specific enantiomer based on the starting material, direct comparative studies on the differential activity of this compound enantiomers are not always extensively reported in the literature. However, the general principle of stereospecificity in drug action underscores the importance of controlling this parameter in the design of any this compound-based therapeutic.

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, a phenomenon known as pseudorotation. nih.govresearchgate.net The two most common envelope conformations are Cγ-exo and Cγ-endo, where the C4 atom is out of the plane of the other four atoms. nih.gov The preferred conformation can be influenced by the substituents on the ring through steric and electronic effects. nih.gov

This conformational flexibility can be advantageous in drug design, allowing the molecule to adopt an optimal conformation to bind to a target. mdpi.com However, in some cases, conformational restriction can be a beneficial strategy to lock the molecule in its bioactive conformation, which can lead to increased potency and selectivity. nih.govsci-hub.seacs.org Introducing bulky substituents or incorporating the pyrrolidine ring into a more rigid bicyclic system are common approaches to achieve conformational restriction. nih.gov The specific pucker of the pyrrolidine ring can influence the spatial orientation of the substituents, thereby affecting their interactions with the target. For example, a substituent in an axial-like position in one pucker may become equatorial-like in another, leading to different binding affinities. nih.gov While the general importance of ring puckering is acknowledged, detailed studies directly correlating the Cγ-exo or Cγ-endo conformation of specific this compound derivatives with their biological activity are not extensively documented in the public domain.

Systematic substitutions on the pyrrolidine ring and the amide nitrogen have been extensively explored to establish SAR for various biological targets.

Substitutions on the Amide Nitrogen: The substituent attached to the amide nitrogen often plays a crucial role in directing the molecule to its target and is a key point of interaction. In a series of anticonvulsant N-(substituted phenyl)this compound derivatives, the nature of the substituent on the phenyl ring significantly impacted the activity. rroij.comresearchgate.net For instance, certain substitutions led to potent activity in the maximal electroshock seizure (MES) test. rroij.com

Substitutions on the Pyrrolidine Ring: Modifications on the pyrrolidine ring itself can fine-tune the activity and selectivity. In a series of 11β-HSD1 inhibitors, the introduction of a methyl group at the C2 position of the pyrrolidine ring was a key feature of the pharmacophore. researchgate.net Further modifications at other positions of the ring can influence the molecule's interaction with the enzyme's active site. SAR studies on pyrrolidine-2,5-dione derivatives have shown that the substituent at the 3-position strongly affects the anticonvulsant activity. nih.gov

The following interactive table summarizes some of the observed SAR trends for this compound derivatives against different targets.

| Target | Scaffold Region | Substituent Modification | Effect on Activity | Reference Compound |

|---|---|---|---|---|

| Anticonvulsant (MES test) | Amide N-phenyl | Substitution on the phenyl ring | Modulates activity | N-phenylthis compound |

| 11β-HSD1 | Pyrrolidine C2 | Methyl group | Important for activity | (R)-pyrrolidine-2-carboxamide derivative |

| Anticonvulsant | Pyrrolidine-2,5-dione C3 | Benzhydryl or isopropyl groups | Increased activity | Unsubstituted pyrrolidine-2,5-dione |

| NAAA Inhibitors | Amide Linker | Conformationally flexible linkers | Increased inhibitory potency | Palmitoylpyrrolidine |

| NAAA Inhibitors | Amide Linker | Conformationally restricted linkers | Improved selectivity over FAAH | Palmitoylpyrrolidine |

Rational Design Principles for this compound Scaffolds

The rational design of new therapeutic agents based on the this compound scaffold follows several key principles aimed at optimizing molecular recognition and interaction with the biological target. One fundamental principle is the use of the pyrrolidine ring as a three-dimensional scaffold to present substituents in a defined spatial orientation. nih.govresearchgate.net The design process often begins with a known ligand or a hit from a high-throughput screen.

Scaffold Decoration: A common strategy is "scaffold decoration," where diverse functional groups are attached to the this compound core to probe the chemical space of the target's binding site. drugdesign.org The choice of substituents is guided by principles of bioisosterism, where functional groups with similar physicochemical properties are interchanged to improve potency or pharmacokinetic properties.

Conformational Constraint: As mentioned earlier, introducing conformational constraints is a powerful design principle. nih.govsci-hub.seacs.org By rigidifying the molecule, the entropic penalty of binding is reduced, which can lead to a significant increase in affinity. sci-hub.se This can be achieved by introducing double bonds, incorporating the scaffold into a polycyclic system, or by adding bulky groups that restrict rotation.

Fragment-Based Design: In fragment-based drug discovery, small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. The this compound moiety can serve as a starting fragment or as a scaffold to link other fragments.

Privileged Scaffold Concept: The frequent appearance of the pyrrolidine scaffold in bioactive compounds has led to its designation as a "privileged scaffold." nih.govresearchgate.net This suggests that this structural motif has a predisposition for binding to a variety of biological targets. Design strategies often leverage this by using the this compound core as a template to build libraries of compounds for screening against different targets.

Exploration of Three-Dimensional Molecular Space by Pyrrolidine Derivatives

The non-planar, three-dimensional (3D) nature of the pyrrolidine ring is a key advantage in drug design, allowing for a more effective exploration of the often complex and three-dimensional binding pockets of biological targets compared to flat, aromatic systems. nih.govresearchgate.net The sp3-hybridized carbon atoms of the pyrrolidine ring provide a scaffold that projects substituents into 3D space in a well-defined manner. nih.gov

By systematically varying the substitution pattern and stereochemistry at the different positions of the this compound core, a diverse range of molecular shapes can be generated. researchgate.net This allows for the creation of compound libraries with high 3D diversity, increasing the probability of identifying a ligand that complements the shape and functionality of the target's binding site.

The concept of "3D fragments" has gained importance in fragment-based drug discovery, and pyrrolidine derivatives are considered excellent 3D fragments. The inherent chirality and conformational flexibility of the pyrrolidine ring contribute to its ability to sample a larger volume of 3D space. Computational tools are often used to analyze the 3D shape of designed molecules, ensuring that a library of this compound derivatives covers a diverse range of shapes and occupies different regions of chemical space.

The following interactive table provides examples of how different substitutions on the this compound scaffold can lead to the exploration of 3D space.

| Substitution Strategy | Effect on 3D Structure | Potential Advantage |

|---|---|---|

| Introduction of chiral centers | Creates stereoisomers with distinct 3D arrangements of substituents | Can lead to improved selectivity for the target |

| Conformational restriction (e.g., bicyclic systems) | Locks the molecule in a specific 3D conformation | Can increase potency by pre-organizing the molecule for binding |

| Varying substituents on the ring | Alters the overall shape and volume of the molecule | Allows for probing of different sub-pockets within the binding site |

| Modifying the amide linker | Changes the orientation of the substituent on the amide nitrogen relative to the pyrrolidine ring | Can optimize key interactions with the target |

Computational and Theoretical Chemistry Applications in Pyrrolidine 2 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyrrolidine-2-carboxamide (B126068) research, it is extensively used to simulate the interaction between these ligands and their target protein receptors.

Molecular docking simulations have been instrumental in determining how this compound derivatives orient themselves within the binding sites of various protein targets. These simulations calculate the binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction. For instance, in a study involving isoindolin-1-one (B1195906) derivatives as PI3Kγ inhibitors, the self-docking of a compound containing the this compound moiety achieved a docking score of -11.2 kcal/mol. mdpi.com Another study on potential inhibitors of the SARS-CoV-2 nsp16-nsp10 2′-o-methyltransferase complex reported docking scores for compounds with a (S)-pyrrolidine-2-carboxamide moiety, such as Protirelin, with a binding affinity of -18.68 kcal/mol. mdpi.com

In research targeting the main protease (Mpro) of SARS-CoV-2, various ligands containing a this compound fragment showed favorable binding affinities ranging from -6.2 to -9.5 kcal/mol. mdpi.comsemanticscholar.org Similarly, when investigating potential inhibitors for the K-RasG12V mutant, a reference ligand, (S) - N-(2-((1H-indol-3-yl) methyl)-1H- benzo[d] imidazol-5-yl) this compound, exhibited a binding affinity of -8.5 Kcal/mol. biorxiv.org These studies demonstrate the utility of docking in quantifying the binding potential of various this compound derivatives.

Table 1: Binding Affinities of this compound Derivatives from Molecular Docking Studies

| Compound/Ligand Class | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Isoindolin-1-one derivative mdpi.com | PI3Kγ | -11.2 |

| Protirelin (Compound 1187) mdpi.com | SARS-CoV-2 2'OMTase | -18.68 |

| This compound derivatives mdpi.comsemanticscholar.org | SARS-CoV-2 Mpro | -6.2 to -9.5 |

| (S)-N-(2-((1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-5-yl)this compound biorxiv.org | K-RasG12V | -8.5 |

| Sulphonamide pyrolidine carboxamide derivatives nih.govplos.org | P. falciparum N-myristoyltransferase | Not specified |

| Benzothiazole derivatives with this compound nih.gov | Cyclooxygenase (COX) | -12.50 (highest) |

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the target's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for stabilizing the ligand-protein complex.

For example, in the study of PI3Kγ inhibitors, the this compound moiety was found to initiate a hydrogen bond with the residue A885. mdpi.comnih.gov In another investigation targeting the SARS-CoV-2 2'OMTase, the (S)-pyrrolidine-2-carboxamide moiety of a ligand formed a hydrogen bond with Tyr6930 and hydrophobic bonds with Met6929 and Leu6898. mdpi.comnih.gov Research on inhibitors for the SARS-CoV-2 main protease (Mpro) revealed that a this compound fragment could establish hydrophobic interactions with Met165 and hydrogen bonds with Gln189. mdpi.comsemanticscholar.org Similarly, studies on TMPRSS2 inhibitors showed that ligands containing the this compound scaffold interact with key residues such as Asp435, Cys437, and Ser436. nih.gov

Table 2: Key Interacting Residues with the this compound Moiety

| Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|

| PI3Kγ mdpi.comnih.gov | A885 | Hydrogen Bond |

| SARS-CoV-2 2'OMTase mdpi.comnih.gov | Tyr6930, Met6929, Leu6898 | Hydrogen Bond, Hydrophobic |

| SARS-CoV-2 Mpro mdpi.comsemanticscholar.org | Met165, Gln189 | Hydrophobic, Hydrogen Bond |

| TMPRSS2 nih.gov | Asp435, Cys437, Ser436 | Not specified |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. These simulations are crucial for assessing the conformational stability of the complex and understanding the dynamics of the binding process. By simulating the movements of atoms and molecules, MD can confirm the stability of binding modes predicted by docking. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. mdpi.comnih.gov

These models are built using a training set of molecules with known activities to establish a correlation. Once validated, the model can be used to predict the activity of new, untested compounds. rdd.edu.iq In the investigation of PI3Kγ inhibitors, robust 3D-QSAR models were successfully generated to establish the structure-activity relationship, which then guided the design of new compounds with predicted activities. mdpi.comnih.gov This approach helps in prioritizing which novel compounds to synthesize and test, thereby streamlining the drug discovery pipeline. researchgate.net

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process often uses molecular docking as a primary filter. biorxiv.org For this compound research, virtual screening has been employed to identify potential inhibitors from extensive compound databases. For example, a structure-based virtual screening of approximately 7,476 ligands was performed to find potent inhibitors against the transmembrane serine protease 2 (TMPRSS2). nih.gov

Furthermore, the insights gained from molecular docking, MD simulations, and QSAR models are used for virtual ligand design. mdpi.com This involves modifying the this compound scaffold or its substituents to enhance binding affinity and selectivity for the target. nih.gov Based on SAR (Structure-Activity Relationship) schemes and 3D-QSAR models, new compounds can be designed using strategies like fragment substitution, with their activities predicted computationally before any synthesis is undertaken. nih.govresearchgate.net This rational design approach significantly accelerates the development of novel and more effective therapeutic agents based on the this compound core structure. nih.govchemrxiv.org

Biological Activities and Mechanistic Insights Pre Clinical and in Vitro Studies

Enzyme Inhibition Profiles and Mechanisms of Action

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Derivatives of pyrrolidine-2-carboxamide (B126068) have been identified as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a therapeutic target for type 2 diabetes. The cyanopyrrolidine moiety, in particular, has been a cornerstone in the development of DPP-4 inhibitors.

A series of substituted pyrrolidine-2,4-dicarboxylic acid amides have demonstrated significant in vitro DPP-4 inhibition, with IC50 values ranging from 2 to 250 nM. medchemexpress.com These compounds exhibited selectivity over other related proteases like DPP-II, DPP8, and Fibroblast Activation Protein (FAP). The research into cyanopyrrolidine derivatives has been extensive, leading to the development of clinically approved drugs such as vildagliptin and saxagliptin, highlighting the importance of the pyrrolidine (B122466) scaffold in DPP-4 inhibition. nih.gov The mechanism of inhibition often involves the interaction of the pyrrolidine ring with the S1 pocket of the enzyme. nih.gov

Table 1: In Vitro DPP-4 Inhibitory Activity of this compound Derivatives

| Compound Class | IC50 Range | Selectivity |

|---|---|---|

| Substituted pyrrolidine-2,4-dicarboxylic acid amides | 2 - 250 nM | Selective over DPP-II, DPP8, FAP |

Alpha-Amylase Inhibition

This compound derivatives have also been investigated for their ability to inhibit alpha-amylase, an enzyme involved in the digestion of carbohydrates. Inhibition of this enzyme can help in managing postprandial hyperglycemia.

In one study, N-substituted-acetylpyrrolidine derivatives were synthesized and evaluated for their inhibitory activity against α-amylase. The N-(benzyl)-2-acetylpyrrolidine (4a) and N-(tosyl)-2-acetylpyrrolidine (4b) showed IC50 values of 2.72 ± 0.09 mM and 3.21 ± 0.65 mM, respectively. unimi.it Kinetic analysis revealed a mixed-type inhibition, suggesting that these compounds can bind to both the free enzyme and the enzyme-substrate complex. unimi.itnih.gov Another study on novel chalcone derivatives incorporating a pyrrolidine moiety found that some compounds were more active than the standard drug acarbose in α-amylase inhibition, with one compound exhibiting an IC50 value of 14.61 ± 0.12 μM. nih.gov

Table 2: In Vitro Alpha-Amylase Inhibitory Activity of this compound Derivatives

| Compound | IC50 Value | Inhibition Type |

|---|---|---|

| N-(benzyl)-2-acetylpyrrolidine | 2.72 ± 0.09 mM | Mixed |

| N-(tosyl)-2-acetylpyrrolidine | 3.21 ± 0.65 mM | Mixed |

| Pyrrolidine-based Chalcone (Compound 3) | 14.61 ± 0.12 μM | Not Specified |

Matrix Metalloproteinase (MMP-2, MMP-9) Inhibition

While direct studies on "this compound" as an inhibitor of Matrix Metalloproteinases (MMPs) are limited, various pyrrolidine derivatives incorporating a carboxamide linkage have shown significant inhibitory activity against MMP-2 and MMP-9, enzymes involved in tissue remodeling and cancer metastasis.

A series of novel galloyl pyrrolidine derivatives, which contain a this compound core structure, were synthesized and evaluated for their inhibitory effects on gelatinases (MMP-2 and MMP-9). One of the most potent compounds, (2S,4S)-4-(3-(3,4-dimethoxyphenyl)acrylamido)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)this compound, exhibited an exceptionally low IC50 value of 0.9 nM. nih.gov Structure-activity relationship (SAR) studies indicated that the presence of a free phenol hydroxyl group and longer, more flexible side chains at the C(4) position of the pyrrolidine ring enhanced the inhibitory activity. nih.gov Another study focused on novel pyrrolidine derivatives, with the hydroxamates 8a-c being equally or more potent MMP-2 inhibitors than the control, LY52. spandidos-publications.com

Table 3: In Vitro MMP Inhibitory Activity of Pyrrolidine Derivatives

| Compound Class | Target Enzyme(s) | Potency (IC50) |

|---|---|---|

| Galloyl pyrrolidine derivative (Compound 18) | Gelatinases (MMP-2, MMP-9) | 0.9 nM |

| Pyrrolidine hydroxamates (8a-c) | MMP-2 | More potent than LY52 |

Neuraminidase Inhibition

This compound derivatives have emerged as promising inhibitors of neuraminidase, a key enzyme in the life cycle of the influenza virus.

Several studies have reported the design and synthesis of pyrrolidine derivatives with potent anti-neuraminidase activity. In one such study, a series of compounds were synthesized from 4-hydroxy-L-proline. Five of these compounds (6e, 9c, 9e, 9f, and 10e) demonstrated good potency against influenza A virus (H3N2) neuraminidase, with IC50 values ranging from 1.56 to 2.71 μM, which is comparable to the well-known neuraminidase inhibitor Oseltamivir (IC50 = 1.06 μM). researchgate.net Another investigation led to the identification of (±)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N-ethyl-N-isopropylcarbamyl)pyrrolidine-4-carboxylate as a potent neuraminidase inhibitor with an IC50 of 0.2 μM against influenza A neuraminidase.

Table 4: In Vitro Neuraminidase Inhibitory Activity of this compound Derivatives

| Compound | Virus Strain | IC50 Value |

|---|---|---|

| Compound 6e | Influenza A (H3N2) | 1.56 - 2.71 µM |

| Compound 9c | Influenza A (H3N2) | 1.56 - 2.71 µM |

| Compound 9e | Influenza A (H3N2) | 1.56 - 2.71 µM |

| Compound 9f | Influenza A (H3N2) | 1.56 - 2.71 µM |

| Compound 10e | Influenza A (H3N2) | 1.56 - 2.71 µM |

| (±)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N-ethyl-N-isopropylcarbamyl)pyrrolidine-4-carboxylate | Influenza A | 0.2 µM |

Acetylcholinesterase (AChE) Inhibition

Derivatives of pyrrolidine have been examined for their inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of Alzheimer's disease.

A study on the inhibition of AChE by various pyrrolidine derivatives, including methylpyrrolidine, found moderate inhibitory activity with I50 values in the range of 87-480 μM. The N-methyl determinant of the pyrrolidine ring was suggested to be an important structural feature for binding to the enzyme. More recent research on dispiro pyrrolidine derivatives showed moderate inhibition of AChE with IC50 values between 33.1 to 85.8 µM. nih.gov SAR studies on another series of pyrrolidine derivatives revealed that those with electron-withdrawing groups on a terminal phenyl ring exhibited potent AChE inhibition, with IC50 values less than 1 µM for some compounds, which was comparable to the activity of the reference drug donepezil.

Table 5: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Pyrrolidine Derivatives

| Compound Class | IC50 Range | Key Structural Feature |

|---|---|---|

| Methylpyrrolidine and derivatives | 87 - 480 µM | N-methyl group |

| Dispiro pyrrolidine derivatives | 33.1 - 85.8 µM | Not Specified |

| Pyrrolidine derivatives with EWGs | < 1 µM | Electron-withdrawing groups on phenyl ring |

Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition

Pyrrolidine carboxamides have been identified as a novel and potent class of inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA). spandidos-publications.com InhA is a crucial enzyme in the mycobacterial fatty acid synthesis pathway and is the primary target of the frontline anti-tuberculosis drug isoniazid. spandidos-publications.com

Through high-throughput screening, a series of pyrrolidine carboxamides were discovered as direct InhA inhibitors. spandidos-publications.com This is significant as direct inhibitors can bypass the resistance mechanisms associated with the prodrug isoniazid, which requires activation by the catalase-peroxidase KatG. spandidos-publications.com Subsequent optimization of a lead compound from this series resulted in a 160-fold improvement in potency, with the most effective inhibitor demonstrating an IC50 of 62 nM. spandidos-publications.com Crystallographic studies of InhA complexed with these inhibitors have elucidated their binding mode within the enzyme's active site. spandidos-publications.com It was also determined that only one enantiomer of the racemic mixtures is active as an inhibitor. spandidos-publications.com

Table 6: In Vitro InhA Inhibitory Activity of Pyrrolidine Carboxamides

| Compound Class | Target Organism | Potency (IC50) | Key Feature |

|---|---|---|---|

| Pyrrolidine carboxamides | Mycobacterium tuberculosis | Down to 62 nM | Direct InhA inhibition |

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Certain derivatives of this compound have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins involved in cancer cell proliferation and survival. A novel series of pyrrolidine-carboxamide derivatives (7a-q) were synthesized and evaluated for their antiproliferative activities. nih.govmdpi.com Among these, compounds 7e, 7g, 7k, 7n, and 7o demonstrated potent inhibitory activity against both EGFR and CDK2. nih.govmdpi.com

In enzymatic assays, these compounds inhibited EGFR with IC50 values ranging from 87 to 107 nM, which is comparable to the reference drug erlotinib (IC50 = 80 nM). nih.govmdpi.com The same set of compounds also showed efficient inhibition of CDK2, with IC50 values between 15 and 31 nM, comparing favorably to the reference inhibitor dinaciclib (IC50 = 20 nM). nih.govmdpi.com Further testing against different CDK isoforms indicated that these compounds have a preferential inhibitory activity for CDK2. nih.govmdpi.com

Another study focused on 5-substituted-3-ethylindole-2-carboxamides, which also feature a core structure related to this compound. Compounds from this series, specifically 5i and 5j, were identified as potent dual inhibitors of EGFR and CDK2. encyclopedia.pubnih.gov Compounds 5c and 5g were particularly effective against CDK2, with IC50 values of 46 ± 05 nM and 33 ± 04 nM, respectively. encyclopedia.pubnih.gov

Table 1: Inhibitory Activity of this compound Derivatives against EGFR and CDK2

| Compound | EGFR IC50 (nM) | CDK2 IC50 (nM) | Reference Drug (EGFR) | Reference Drug (CDK2) |

|---|---|---|---|---|

| 7e | 87 - 107 | 15 - 31 | Erlotinib (80 nM) | Dinaciclib (20 nM) |

| 7g | 87 - 107 | 15 - 31 | Erlotinib (80 nM) | Dinaciclib (20 nM) |

| 7k | 87 - 107 | 15 - 31 | Erlotinib (80 nM) | Dinaciclib (20 nM) |

| 7n | 87 - 107 | 15 - 31 | Erlotinib (80 nM) | Dinaciclib (20 nM) |

| 7o | 87 - 107 | 15 - 31 | Erlotinib (80 nM) | Dinaciclib (20 nM) |

| 5c | 85 - 124 | 46 ± 05 | Erlotinib (80 nM) | - |

| 5g | 85 - 124 | 33 ± 04 | Erlotinib (80 nM) | - |

| 5i | 85 - 124 | - | Erlotinib (80 nM) | - |

| 5j | 85 - 124 | - | Erlotinib (80 nM) | - |

Phosphodiesterase 4B (PDE4B) Inhibition

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, which are structurally related to this compound, have been identified as inhibitors of Phosphodiesterase 4B (PDE4B). This enzyme is a key regulator of intracellular cyclic AMP (cAMP) and is a target for anti-inflammatory drugs. The synthesized compounds displayed a range of inhibitory potencies against PDE4B.

Structure-activity relationship (SAR) studies on these compounds revealed that substitutions on the amide portion of the molecule significantly influenced their activity and selectivity for PDE4B over the related isoform, PDE4D. nih.gov Most of the derivatives showed moderate to good inhibition of PDE4B, with IC50 values in the range of 0.11 to 1.1 μM. nih.gov Compound 11h from this series was identified as a potent and selective PDE4B inhibitor that also demonstrated significant inhibition of TNF-α release from macrophages. nih.gov

Table 2: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against PDE4B

| Compound Series | PDE4B IC50 Range (µM) | Notable Compound | Activity of Notable Compound |

|---|---|---|---|

| 11a-o | 0.11 - 1.1 | 11h | Potent and selective PDE4B inhibitor, significantly inhibits TNF-α release. |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. A potent and selective inhibitor of NAPE-PLD, named LEI-401, features a (S)-3-hydroxypyrrolidine moiety, demonstrating the relevance of the pyrrolidine scaffold in targeting this enzyme. rsc.org

The development of LEI-401 involved replacing a morpholine ring in earlier compounds with the (S)-3-hydroxypyrrolidine, which improved activity and decreased lipophilicity. rsc.org LEI-401 exhibited a potent inhibitory constant (Ki) of 0.086 μM. rsc.org The stereochemistry of the hydroxyl group was not critical for binding, as the (R)-enantiomer showed similar potency. rsc.org In studies using Neuro-2a neuroblastoma cells, treatment with LEI-401 led to a reduction in the levels of various NAEs, confirming its on-target activity in a cellular context. rsc.org

Table 3: Inhibitory Activity of Pyrrolidine-containing Compound against NAPE-PLD

| Compound | NAPE-PLD Ki (µM) | Effect in Neuro-2a cells |

|---|---|---|

| LEI-401 | 0.086 | Reduces N-acylethanolamine (NAE) levels |

DNA Gyrase and Topoisomerase IV Inhibition

This compound has been incorporated into hybrid molecules that target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. A series of 1,2,4-oxadiazole/pyrrolidine hybrids were synthesized and evaluated for their inhibitory activity. nih.govnih.govresearchgate.net

Several of these compounds, including 9, 15, 16, 19, and 21 , showed potent inhibition of Escherichia coli DNA gyrase, with IC50 values ranging from 120 nM to 270 nM. nih.gov This is comparable to the reference drug novobiocin (IC50 = 170 nM). nih.govresearchgate.net Compound 16 was the most potent in this series against E. coli DNA gyrase, with an IC50 of 120 nM. nih.gov

Against E. coli topoisomerase IV, compounds 9, 15, 19, and 21 displayed activities similar to novobiocin (IC50 = 11 µM). nih.gov Compound 16 was also a potent inhibitor of E. coli topoisomerase IV (IC50 = 3.07 µM) and Staphylococcus aureus topoisomerase IV (IC50 = 5.2 µM), showing greater potency than novobiocin against these enzymes. nih.gov These findings suggest that such hybrids could act as dual-target inhibitors. nih.govnih.gov

Table 4: Inhibitory Activity of 1,2,4-Oxadiazole/Pyrrolidine Hybrids against Bacterial Topoisomerases

| Compound | E. coli DNA Gyrase IC50 (nM) | E. coli Topoisomerase IV IC50 (µM) | S. aureus Topoisomerase IV IC50 (µM) |

|---|---|---|---|

| 9 | 120 - 270 | Similar to Novobiocin | 23 |

| 15 | 120 - 270 | Similar to Novobiocin | - |

| 16 | 120 | 3.07 | 5.2 |

| 19 | 120 - 270 | Similar to Novobiocin | - |

| 21 | 120 - 270 | Similar to Novobiocin | - |

| Novobiocin (Ref.) | 170 | 11 | 27 |

N-Myristoyltransferase (PfNMT) Inhibition

Plasmodium falciparum N-myristoyltransferase (PfNMT) is an essential enzyme for the viability of the malaria parasite and represents a promising drug target. Sulphonamide pyrrolidine carboxamide derivatives have been synthesized and evaluated for their antiplasmodial activity and their ability to inhibit PfNMT.

In a study of thirty-two new derivatives, sixteen compounds were found to kill the parasite at single-digit micromolar concentrations (IC50 = 2.40–8.30 μM). Molecular docking studies suggested that these compounds could bind effectively to the active site of PfNMT. Compound 10o emerged as the most promising derivative, with a theoretical inhibition constant (Ki) of 0.09 μM, which is comparable to a known pyrazole-sulphonamide reference ligand (Ki = 0.01 μM). This highlights the potential of the this compound scaffold in the development of novel antimalarial agents targeting PfNMT.

Table 5: Antiplasmodial and PfNMT Inhibitory Activity of Sulphonamide Pyrrolidine Carboxamide Derivatives

| Compound Series | Antiplasmodial IC50 Range (µM) | Most Active Compound | Theoretical PfNMT Ki (µM) of Most Active Compound | Reference Ligand (Ki) |

|---|---|---|---|---|

| Sulphonamide Pyrrolidine Carboxamides | 2.40 - 8.30 | 10o | 0.09 | Pyrazole-sulphonamide (0.01 µM) |

Receptor Modulation and Ligand Binding Studies

Neurotransmitter Receptor Interactions

The this compound scaffold is a component of molecules that interact with various neurotransmitter receptors, indicating its versatility in central nervous system (CNS) drug discovery.

Glutamate Receptors: Derivatives of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid have been studied as competitive antagonists for ionotropic glutamate receptors (iGluRs). nih.gov Structure-activity relationship studies showed that substituents in the 5' position of the phenyl ring generally led to selectivity for NMDA receptors. nih.gov These antagonists displayed high potency, with IC50 values as low as 200 nM, and showed a preference for GluN1/GluN2A subtypes over other NMDA receptor combinations. nih.gov

Dopamine (B1211576) Receptors: A series of eticlopride analogues, which incorporate a pyrrolidine ring, were synthesized to investigate their binding affinities for dopamine D2 and D3 receptors. O-alkylation at the 4-position of the pyrrolidine ring in compounds like 33 and 34 resulted in high binding affinities for both D2 (Ki = 1.77-2.57 nM) and D3 receptors (Ki = 0.436-0.444 nM).

Serotonin Receptors: Certain 3-[2-(pyrrolidin-1-yl)ethyl]indoles have been developed as potent and selective agonists for the human 5-HT1D receptor. Modifications to the pyrrolidine ring and the indole 5-substituent led to compounds with nanomolar affinity for the 5-HT1D receptor and up to 163-fold selectivity over the 5-HT1B subtype.

GABA Uptake Inhibition: N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid have been evaluated as inhibitors of GABA transport proteins GAT-1 and GAT-3. Some compounds showed reasonable affinity for GAT-1, with IC50 values of 5.1, 6.6, and 9.4 µM.

Acetylcholine Receptors: Racemic benzofurans containing an N-methyl-2-pyrrolidinyl moiety have been synthesized and tested for their affinity at α4β2 and α3β4 nicotinic acetylcholine receptors (nAChRs). Hydroxylation of the benzene ring resulted in high affinity and selectivity for the α4β2 nAChR subtype. encyclopedia.pub

Table 6: Interaction of this compound Derivatives with Neurotransmitter Receptors

| Receptor Target | Compound Type | Key Finding | Binding Affinity / Potency |

|---|---|---|---|

| Glutamate (NMDA) | (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs | Selective NMDA receptor antagonists | IC50 as low as 200 nM |

| Dopamine (D2/D3) | Eticlopride analogues (e.g., 33, 34 ) | High affinity for D2 and D3 receptors | Ki = 1.77-2.57 nM (D2R), Ki = 0.436-0.444 nM (D3R) |